Cas no 73566-30-0 (6"-O-Acetylgenistin)

6"-O-Acetylgenistin structure
6"-O-Acetylgenistin structure
Product Name:6"-O-Acetylgenistin
Número CAS:73566-30-0
MF:C23H22O11
Megavatios:474.414187908173
CID:569569
PubChem ID:22288010
Update Time:2025-04-19

6"-O-Acetylgenistin Propiedades químicas y físicas

Nombre e identificación

    • 4H-1-Benzopyran-4-one,7-[(6-O-acetyl-b-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-hydroxyphenyl)-
    • 6-O-Acetylgenistin
    • [3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
    • 6""-O-ACETYLGENISTIN
    • Genistin 6??-O-Acetate
    • Genistin 6''-O-Acetate
    • [6-[3-(4-hydroxyphenyl)-5-oxidanyl-4-oxidanylidene-chromen-7-yl]oxy-3,4,5-tris(oxidanyl)oxan-2-yl]methyl ethan
    • 6"-0-acetylgenistin
    • 6"-O-acetylgenistin
    • 6&quot
    • 6'-O-acetyl genistin
    • 6''-O-acetylgenistin
    • 6-O''-acetylgenistin
    • A837855
    • acetic acid [3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-1-benzopyran-7-yl]oxy]-2-oxanyl]methyl ester
    • genistein-7-O-β-D-(6''-O-acetylglucopyranoside)
    • -O-Acetylgenistin
    • 120#Solvent naphtha
    • W-203678
    • 4H-1-BENZOPYRAN-4-ONE, 7-((6-O-ACETYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-5-HYDROXY-3-(4-HYDROXYPHENYL)-
    • CS-0030644
    • AKOS030211064
    • 4H-1-Benzopyran-4-one, 7-((6-O-acetyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-3-(4-hydroxyphenyl)-
    • 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-acetyl-.beta.-D-glucopyranoside
    • ((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yloxy)tetrahydro-2H-pyran-2-yl)methyl acetate
    • 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside
    • DXWGBJJLEDQBKS-LDBVRRDLSA-N
    • ACETYL GENISTIN (CONSTITUENT OF SOY ISOFLAVONES) [DSC]
    • NS00094574
    • 6-O-Acetyl genistin
    • 6'-O-Acetylgenistin
    • MS-28797
    • Acetyl-genistin
    • 73566-30-0
    • TM9DKF05SX
    • DTXSID10994345
    • [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
    • Q27290020
    • HY-N4070
    • UNII-TM9DKF05SX
    • FT-0641471
    • CHEBI:142249
    • [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[5-Hydroxy-3-(4-Hydroxyphenyl)-4-Oxo-Chromen-7-Yl]Oxy-Tetrahydropyran-2-Yl]Methyl Acetate
    • 2-Chloroacrylicacidsodiumsalt
    • ACETYL GENISTIN (CONSTITUENT OF SOY ISOFLAVONES)
    • G13148
    • ((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl)oxyoxan-2-yl)methyl acetate
    • (3,4,5-Trihydroxy-6-((5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)oxan-2-yl)methyl acetic acid
    • genistin acetate
    • ((3S,4S,6S)-3,4,5-trihydroxy-6-(5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl)oxyoxan-2-yl)methyl acetate
    • (3,4,5-Trihydroxy-6-{[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methyl acetic acid
    • [(3S,4S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
    • 5-HYDROXY-3-(4-HYDROXYPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
    • 6"-O-Acetylgenistin
    • Renchi: 1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-13-6-15(26)18-16(7-13)32-8-14(19(18)27)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3/t17-,20-,21+,22-,23-/m1/s1
    • Clave inchi: DXWGBJJLEDQBKS-LDBVRRDLSA-N
    • Sonrisas: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)O)O)O)OC1=CC(=C2C(C(C3C=CC(=CC=3)O)=COC2=C1)=O)O

Atributos calculados

  • Calidad precisa: 474.11616
  • Masa isotópica única: 474.11621151g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 6
  • Complejidad: 777
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 5
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 10
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 172Ų

Propiedades experimentales

  • Color / forma: 白色或者浅白色结晶或者结晶性粉末。
  • Denso: 1.569
  • Punto de fusión: Not available
  • Punto de ebullición: 772.1°C at 760 mmHg
  • Punto de inflamación: 268.4°C
  • índice de refracción: 1.672
  • PSA: 172.21
  • Logp: 0.62070
  • Disolución: 溶于甲醇。
  • Presión de vapor: 0.0±2.8 mmHg at 25°C

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